4-Butoxybenzaldehyde

Catalog No.
S662526
CAS No.
5736-88-9
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxybenzaldehyde

CAS Number

5736-88-9

Product Name

4-Butoxybenzaldehyde

IUPAC Name

4-butoxybenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3

InChI Key

XHWMNHADTZZHGI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C=O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=O

Synthesis of Luminescent Materials:

One of the primary applications of 4-Butoxybenzaldehyde lies in the synthesis of luminescent materials like o-dianisidine []. These materials have the property of absorbing and emitting light, making them valuable in various scientific fields. O-dianisidine, specifically, finds use in microscopy studies for the detection of microorganisms [].

4-Butoxybenzaldehyde, also known as p-butoxybenzaldehyde, is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2} and a molecular weight of approximately 178.23 g/mol. It is a colorless to light yellow liquid that possesses a characteristic aromatic odor. The compound is categorized under benzaldehyde derivatives, where a butoxy group is substituted at the para position of the benzaldehyde moiety. Its structure can be represented as follows:

  • Chemical Structure: 4-Butoxybenzaldehyde Structure

4-Butoxybenzaldehyde is primarily utilized in various chemical syntheses and industrial applications due to its functional aldehyde group, which makes it reactive in several

4-Butoxybenzaldehyde itself doesn't have a well-defined mechanism of action in biological systems. Its primary function lies in its use as a precursor molecule for the synthesis of other compounds with potential biological activities.

  • Flammability: Flash point above 110 °C indicates moderate flammability [1].
  • Air Sensitivity: Can undergo oxidation in presence of air, potentially leading to the formation of harmful byproducts.
  • Specific Toxicity Data: Limited data available. Standard laboratory safety practices for handling organic chemicals should be followed.
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group of 4-butoxybenzaldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under oxidative conditions, it may be oxidized to form corresponding carboxylic acids.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or acetals, respectively.

Additionally, studies have shown that 4-butoxybenzaldehyde inhibits the diphenolase activity of mushroom tyrosinase, indicating its potential role in biochemical pathways and applications in cosmetic formulations .

4-Butoxybenzaldehyde can be synthesized through several methods:

  • Alkylation of Benzaldehyde: A common method involves the alkylation of benzaldehyde with butanol in the presence of a strong acid catalyst.
  • Oxidation of Butoxyphenol: Another approach includes the oxidation of butoxyphenol using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reformulation from Other Aldehydes: It can also be derived from other substituted benzaldehydes through selective reduction and alkylation processes.

Each method varies in terms of yield and complexity, with the alkylation route being widely used in industrial settings.

4-Butoxybenzaldehyde finds use in several applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Production: Due to its pleasant aromatic properties, it is utilized in the formulation of perfumes and fragrances.
  • Cosmetic Industry: Its role as a tyrosinase inhibitor makes it valuable in skin care products aimed at reducing pigmentation .

Several compounds exhibit structural similarities to 4-butoxybenzaldehyde. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
BenzaldehydeC7H6OC_{7}H_{6}OSimple aromatic aldehyde without substituents.
Ethyl VanillinC9H10O3C_{9}H_{10}O_{3}A flavoring agent with additional methoxy group.
p-MethoxybenzaldehydeC9H10OC_{9}H_{10}OContains a methoxy group at the para position.
ButyrophenoneC11H12OC_{11}H_{12}OA ketone rather than an aldehyde; used in flavors.

While all these compounds share a benzene ring structure, 4-butoxybenzaldehyde's unique butoxy substituent distinguishes it from others, impacting its reactivity and applications significantly.

4-Butoxybenzaldehyde exists as a liquid at room temperature (20°C), maintaining this physical state under standard atmospheric conditions [1] [2] [3]. The compound presents as a clear liquid with coloration ranging from colorless to light yellow to light orange, depending on purity and storage conditions [1] [4] [5]. This appearance variation is typical for benzaldehyde derivatives and may intensify upon exposure to air or light due to oxidative processes. The compound maintains its liquid state across a broad temperature range, contributing to its utility in various applications.

The molecular weight of 178.23 g/mol positions this compound in the medium molecular weight range for substituted benzaldehydes [1] [6] [7]. The butoxy group (C₄H₉O-) significantly influences the physical characteristics compared to unsubstituted benzaldehyde, particularly increasing the molecular size and affecting intermolecular interactions.

Melting and Boiling Points

The melting point of 4-butoxybenzaldehyde shows some variability in the literature, with reports indicating 184°C [4] [8] [9]. However, several sources indicate that the compound may not have a clearly defined melting point under standard conditions, suggesting it remains liquid at typical ambient temperatures [6] [10]. This discrepancy may be attributed to the compound's tendency to remain in a supercooled liquid state or the presence of impurities affecting crystallization.

The boiling point is more consistently reported at 285°C under standard atmospheric pressure (760 mmHg) [1] [6] [7] [10]. Under reduced pressure conditions, the boiling point decreases significantly, with values of 148-149°C at 10.0 mmHg [11] and 123°C at 5 Torr [9]. These pressure-dependent boiling points follow the Clausius-Clapeyron relationship and are valuable for purification and distillation processes. Calculated values suggest a boiling point of 287.7±13.0°C at 760 mmHg [10], showing good agreement with experimental data.

Density and Specific Gravity

4-Butoxybenzaldehyde exhibits a density of 1.031 g/mL at 25°C [1] [6] [7] [12], indicating it is slightly denser than water. The specific gravity values are consistently reported as 1.03 (20/20) [2] [3], demonstrating the compound's density relative to water at 20°C. These values place the compound in the typical density range for substituted aromatic compounds with alkoxy groups.

The molar volume is calculated as 172.9 mL/mol [7], which correlates well with the molecular structure and provides insight into the molecular packing efficiency. This molar volume reflects the space occupied by the butoxy chain and the aromatic ring system, contributing to the overall molecular dimensions.

Refractive Index

The refractive index of 4-butoxybenzaldehyde is consistently reported in the range of 1.539-1.541 (n₂₀/D) [1] [6] [5], with specific values including 1.539 [1] [13], 1.541 [7], and 1.54 [2]. These values are measured at 20°C using the sodium D-line (589 nm) and indicate the compound's optical density and molecular polarizability.

The molecular refractive power is calculated as 54.32 mL/mol [7], which provides information about the compound's electronic structure and polarizability. This parameter is useful for understanding intermolecular interactions and optical properties. The refractive index values are typical for aromatic compounds with electron-donating alkoxy substituents.

Solubility Characteristics

4-Butoxybenzaldehyde demonstrates limited solubility in water due to its hydrophobic nature, as indicated by its LogP value of 2.678 [14] [15] [16]. This positive LogP value confirms the compound's preference for organic phases over aqueous media. The poor water solubility is attributed to the nonpolar butoxy chain and the aromatic ring system, which cannot effectively interact with water molecules through hydrogen bonding.

In contrast, the compound shows excellent solubility in organic solvents, particularly ethanol, methanol, and ether [15] [16] [17]. The presence of the ether oxygen in the butoxy group enables favorable interactions with protic solvents through hydrogen bonding and dipole-dipole interactions. The compound is also highly soluble in general organic solvents [15] [16], making it versatile for various chemical applications and purification processes.

Special solubility behavior is observed in concentrated sulfuric acid, where the compound becomes soluble due to protonation of the aldehyde oxygen or ether oxygen [18]. This behavior is characteristic of compounds containing basic sites and is utilized in analytical chemistry for compound identification and separation.

Thermal Properties and Phase Transitions

4-Butoxybenzaldehyde exhibits calculated critical temperature of 759.25 K (486.1°C) and critical pressure of 2767.17 kPa [14]. These critical parameters define the conditions above which distinct liquid and gas phases cannot exist, providing important information for high-temperature applications and process design.

The heat of vaporization is calculated as 52.15 kJ/mol [14], representing the energy required to convert one mole of liquid to vapor at the normal boiling point. The heat of fusion is estimated at 21.38 kJ/mol [14], indicating the energy required for the solid-to-liquid transition. These thermodynamic parameters are essential for energy calculations in industrial processes.

Heat capacity values for the gas phase range from 346.98 to 419.27 J/mol·K over the temperature range of 553.82-759.25 K [14]. These temperature-dependent values follow typical patterns for organic compounds, with increasing heat capacity at higher temperatures due to increased molecular motion and vibrational modes.

The compound is thermally stable under normal conditions but shows air sensitivity [2] [19], requiring storage under inert atmosphere to prevent oxidation. No polymorphic transitions have been reported, indicating that the compound maintains a consistent crystalline structure when solidified. The flash point is reported as >113°C (closed cup) [1] [13] [12], classifying it as a combustible liquid with moderate fire hazard.

The vapor pressure at 25°C is 0.00245 mmHg [12], indicating low volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling, while still allowing for distillation purification at elevated temperatures.

PropertyValueUnitsConditions
Density1.031g/mL25°C
Boiling Point285°C760 mmHg
Refractive Index1.539-1.541n₂₀/D20°C
Flash Point>113°CClosed cup
LogP2.678-Octanol/water
Vapor Pressure0.00245mmHg25°C

XLogP3

2.7

UNII

8OP1TZF294

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5736-88-9

Wikipedia

4-Butoxybenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-butoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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